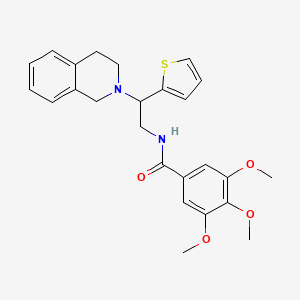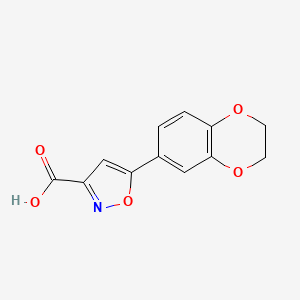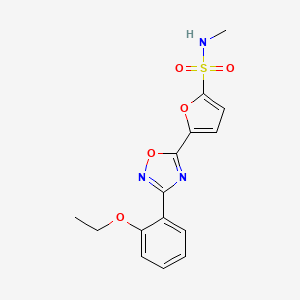
4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine” is a synthetic cannabinoid receptor agonist . It is based on the structure of quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of quinolines often involves reactions with heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions .Chemical Reactions Analysis
In the metabolism of synthetic cannabinoid receptor agonists like “this compound”, ester hydrolysis is an important step in the Phase I metabolism . Monohydroxy and N-dealkyl metabolites of the ester hydrolysis products were detected as well as glucuronides .Applications De Recherche Scientifique
Metabolic Fate and Toxicological Screening
The study by Richter et al. (2022) investigates the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including QMMSB and QMiPSB, which share structural similarities with 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine. This research highlights the importance of understanding the metabolism of such compounds for toxicological screenings and the identification of suitable metabolites as screening targets. Ester hydrolysis and glucuronidation were identified as key metabolic pathways, with the involvement of various cytochrome P450 isozymes and human carboxylesterases, suggesting low potential for drug-drug interactions due to CYP inhibition (Richter et al., 2022).
Fluorophores in Biochemistry and Medicine
Aleksanyan and Hambardzumyan (2013) delve into the synthesis and transformations of quinoline derivatives, emphasizing their role as efficient fluorophores in biochemistry and medicine for studying biological systems. The pursuit of new, more sensitive, and selective compounds underscores the ongoing need for advancements in this area. Quinoline derivatives, including those structurally related to this compound, show promise as potential antioxidants and radioprotectors, demonstrating the versatility of this chemical structure in scientific research (Aleksanyan & Hambardzumyan, 2013).
Anti-Corrosion Applications
Douche et al. (2020) explore the anti-corrosion potential of 8-hydroxyquinoline derivatives, including compounds structurally similar to this compound, for protecting mild steel in acidic environments. The study combines gravimetric, electrochemical techniques, DFT, and molecular dynamics simulation to elucidate the mechanisms of corrosion inhibition. The findings reveal the significant protective effects of these compounds, highlighting their application in extending the lifespan of metal structures in corrosive conditions (Douche et al., 2020).
DNA-Dependent Protein Kinase Inhibition
Research on quinolinone and pyridopyrimidinone inhibitors by Barbeau et al. (2007) demonstrates the potential of these compounds, related to this compound, as inhibitors of DNA-dependent protein kinase. Such inhibitors are crucial for understanding the DNA repair mechanisms and developing therapeutic strategies against various cancers. The study utilizes a combination of synthesis methods to create potent inhibitors, shedding light on the therapeutic applications of quinoline derivatives in cancer treatment (Barbeau et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-[8-[(3-methylphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-4-2-5-17(14-16)15-25-19-7-3-6-18-8-9-20(22-21(18)19)23-10-12-24-13-11-23/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANGBMBQGCDNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)
![(E)-4-(Dimethylamino)-N-(thieno[3,2-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2824286.png)
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824292.png)
![2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2824293.png)



![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2824301.png)


![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)
